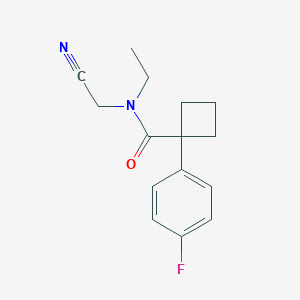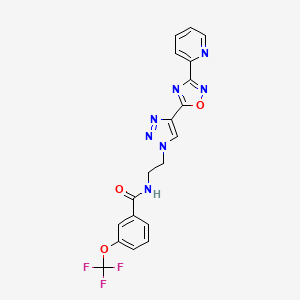
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide, commonly referred to as CEC, is a novel psychoactive substance that belongs to the class of synthetic cannabinoids. CEC has gained popularity in recent years due to its potent psychoactive effects and ease of synthesis.
Mechanism of Action
CEC acts as a potent agonist of the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This results in the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and memory.
Biochemical and Physiological Effects:
CEC has been shown to produce a range of biochemical and physiological effects in the human body, including euphoria, relaxation, altered perception, and increased heart rate. It has also been shown to have analgesic properties, making it a potential treatment for pain management.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CEC in lab experiments is its potency and ease of synthesis. However, its psychoactive effects can make it difficult to use in certain experiments, and its legality in some countries may also pose a challenge for researchers.
Future Directions
There are several future directions for research on CEC, including investigating its potential as a treatment for various medical conditions, exploring its effects on the endocannabinoid system, and developing new synthetic cannabinoids based on its structure. Additionally, researchers may investigate the long-term effects of CEC use on the human body and brain.
Conclusion:
In conclusion, CEC is a novel psychoactive substance that has gained popularity in recent years due to its potent effects and ease of synthesis. It has been widely used in scientific research to investigate the pharmacological properties of synthetic cannabinoids and their effects on the human body. While CEC has several advantages for lab experiments, its psychoactive effects and legal status may pose challenges for researchers. There are several future directions for research on CEC, and further investigation into its effects on the human body and brain is warranted.
Synthesis Methods
The synthesis of CEC involves the reaction of 4-fluorobenzyl cyanide with ethyl cyclobutanecarboxylate in the presence of a catalytic amount of potassium tert-butoxide. The product is then purified using column chromatography to obtain the final product.
Scientific Research Applications
CEC has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used to investigate the pharmacological properties of synthetic cannabinoids, including their effects on the cannabinoid receptors in the brain. CEC has also been used in animal studies to investigate its potential as a treatment for various medical conditions.
properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-18(11-10-17)14(19)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPLTXRBAYKTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1(CCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2417124.png)





![(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2417134.png)
![1-(2,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2417135.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride](/img/structure/B2417141.png)
![N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2417143.png)

![1-{1-[1-(2,6-difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2417145.png)
![5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2417147.png)